4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate

Catalog No.
S720265
CAS No.
80149-80-0
M.F
C12H17NO5Si
M. Wt
283.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate

CAS Number

80149-80-0

Product Name

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate

IUPAC Name

(4-nitrophenyl) 2-trimethylsilylethyl carbonate

Molecular Formula

C12H17NO5Si

Molecular Weight

283.35 g/mol

InChI

InChI=1S/C12H17NO5Si/c1-19(2,3)9-8-17-12(14)18-11-6-4-10(5-7-11)13(15)16/h4-7H,8-9H2,1-3H3

InChI Key

ZAQWGGKIMQIVGM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

C[Si](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Protecting Group for Amine Functions:

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate (Nps-Trt-carbonate) finds application as a protecting group for amine functionalities in organic synthesis. This was demonstrated in the total synthesis of the natural product kottamide E, where the Nps-Trt group was employed to temporarily mask an amine during various synthetic steps. The crucial role of Nps-Trt in protecting the amine while enabling further modifications was highlighted in the research. []

Synthesis of Polymer Terminating Agents:

This compound serves as a valuable starting material for the preparation of cis-butene derivatives. These derivatives act as polymer terminating agents, playing a vital role in the controlled synthesis of monotelechelic glycopolymers. Monotelechelic glycopolymers are a specific class of polymers with a single sugar moiety attached to one end of the polymer chain. The utilization of Nps-Trt-carbonate in their synthesis allows for the precise control of the polymer chain length and structure. []

Peptide Chemistry Applications:

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate exhibits utility in peptide chemistry. It facilitates the introduction of the 2-(trimethylsilyl)ethyloxycarbonyl (Trt) group onto amino acids or their derivatives. The resulting N-Trt protected amino acids serve as valuable intermediates in peptide synthesis. The Trt group offers temporary protection for the amine functionality, allowing for selective modifications at other sites within the molecule. This application was explored in detail in the research by Wünsch et al. []

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate is a chemical compound with the molecular formula C12H17NO5SiC_{12}H_{17}NO_{5}Si and a molecular weight of approximately 283.36 g/mol. It is recognized for its crystalline powder form, characterized by a light yellow color and a melting point ranging from 35°C to 40°C. The compound is primarily used in organic synthesis as a protecting group for amines, particularly in complex synthetic pathways such as the total synthesis of kottamide E .

, notably:

  • Deprotection Reactions: In synthetic chemistry, it can be hydrolyzed under acidic or basic conditions to release the corresponding amine and regenerate the parent alcohol.
  • Nucleophilic Substitution: The carbonate moiety can undergo nucleophilic attack, making it useful in forming new carbon-nitrogen bonds.
  • Esterification: It can react with alcohols to form esters, which are valuable in the synthesis of various organic compounds .

The synthesis of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate typically involves:

  • Formation of the Carbonate: Reacting 4-nitrophenol with trimethylsilyl ethyl carbonate under appropriate conditions, often using a coupling agent to facilitate the reaction.
  • Purification: The product is purified through crystallization or chromatography to achieve the desired purity levels (≥94%) .
  • Characterization: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

The primary applications of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate include:

  • Organic Synthesis: Used as a protecting group for amines during multi-step syntheses.
  • Pharmaceutical Research: Its derivatives may be explored for potential therapeutic applications.
  • Chemical Analysis: Serves as a reagent in various analytical chemistry techniques due to its reactive functional groups .

Interaction studies involving 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate often focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its role in synthetic pathways and potential biological interactions. For instance, research into its interaction with various amines can provide insights into optimizing synthetic routes for complex molecules .

Several compounds share structural similarities with 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Feature
Phenyl CarbonateSimple aromatic carbonateLacks the nitro group, less reactive
Trimethylsilyl Ethyl CarbonateAliphatic carbonateNo aromatic component, simpler reactivity
4-Methoxyphenyl 2-(trimethylsilyl)ethyl CarbonateMethoxy-substituted derivativeDifferent substituent affects electronic properties
Benzyl CarbonateAromatic carbonateLess steric hindrance compared to trimethylsilyl

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate stands out due to its unique combination of a nitro group and a trimethylsilyl moiety, which enhances its utility in organic synthesis and provides distinctive reactivity patterns not found in simpler analogs .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

80149-80-0

Wikipedia

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate

Dates

Modify: 2023-08-15

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